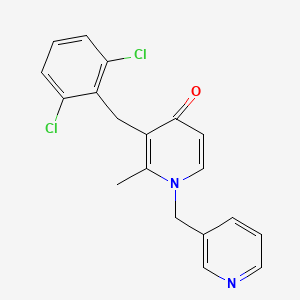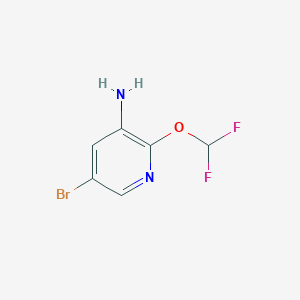
5-Bromo-2-(difluoromethoxy)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(difluoromethoxy)pyridin-3-amine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyridine derivative that has a bromine atom and two fluorine atoms attached to it.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine involves the inhibition of PAK1 and PAK2 kinases. These kinases are involved in the regulation of various cellular processes such as cell proliferation, migration, and survival. The inhibition of these kinases by 5-Bromo-2-(difluoromethoxy)pyridin-3-amine leads to the suppression of these cellular processes, which could have therapeutic implications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine have been studied in various cellular and animal models. This compound has been found to inhibit the growth and survival of cancer cells in vitro and in vivo. Additionally, it has been shown to suppress the migration and invasion of cancer cells. These effects are attributed to the inhibition of PAK1 and PAK2 kinases by 5-Bromo-2-(difluoromethoxy)pyridin-3-amine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Bromo-2-(difluoromethoxy)pyridin-3-amine in lab experiments is its potent inhibitory activity against PAK1 and PAK2 kinases. This allows for the selective inhibition of these kinases without affecting other cellular processes. Additionally, this compound has been found to have good solubility and stability, which makes it suitable for use in various experimental settings. However, one of the limitations of using this compound is its relatively high cost, which could limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 5-Bromo-2-(difluoromethoxy)pyridin-3-amine. One area of interest is the development of more potent and selective inhibitors of PAK1 and PAK2 kinases based on the structure of this compound. Additionally, the therapeutic potential of this compound in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases could be explored. Furthermore, the use of this compound in combination with other drugs could be investigated to enhance its therapeutic efficacy. Finally, the development of new synthetic methods for the production of this compound could lead to more cost-effective and efficient production.
Synthesemethoden
The synthesis of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine involves the reaction of 5-bromo-2-chloropyridine with difluoromethoxyamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using column chromatography to obtain pure 5-Bromo-2-(difluoromethoxy)pyridin-3-amine.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(difluoromethoxy)pyridin-3-amine has been studied for its potential applications in drug discovery and development. This compound has been found to exhibit potent inhibitory activity against certain kinases such as PAK1 and PAK2. Kinases are enzymes that play a crucial role in various cellular processes and are often dysregulated in diseases such as cancer. Therefore, the inhibition of these kinases by 5-Bromo-2-(difluoromethoxy)pyridin-3-amine could have therapeutic implications in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
5-bromo-2-(difluoromethoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O/c7-3-1-4(10)5(11-2-3)12-6(8)9/h1-2,6H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFIIHMJHJRDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(difluoromethoxy)pyridin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]sulfamoyl fluoride](/img/structure/B2457117.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2457118.png)
![N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide](/img/structure/B2457120.png)
![ethyl 4-({[1-(4-methylbenzyl)-1H-1,2,3-benzotriazol-5-yl]carbonyl}amino)benzoate](/img/structure/B2457121.png)
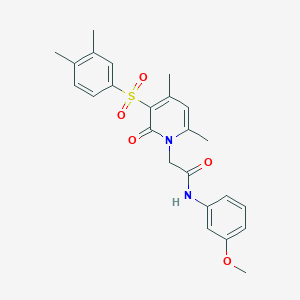
![N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2457125.png)
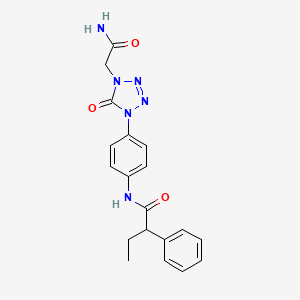
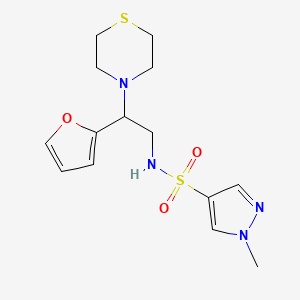
![N-(3,5-dimethylphenyl)-2-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2457132.png)
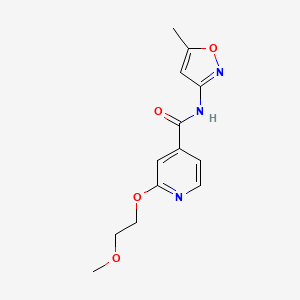
![(Z)-methyl 2-(6-chloro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2457134.png)
![2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2457135.png)
